2-(2-Furylmethylene)-3-phenyl-1-indanone
Description
Contextualization of Indanone Derivatives in Chemical Research
Indanone derivatives represent a class of organic compounds built upon the 1-indanone (B140024) scaffold, a bicyclic structure where a benzene (B151609) ring is fused to a cyclopentanone (B42830) ring. nih.govadvtechind.com This core structure is considered a "privileged scaffold" in medicinal chemistry because it is a common feature in numerous pharmacologically active compounds. researchgate.net
The indanone moiety is found in a variety of natural products and serves as a crucial intermediate in the synthesis of many medicinally significant molecules. researchgate.net The versatility of the indanone framework has led to extensive research, revealing a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and antimalarial properties. nih.govrjptonline.org A prominent example of a successful drug based on this scaffold is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. researchgate.net Beyond medicine, indanone derivatives are also valuable in materials science and as intermediates for fine organic chemicals. rsc.org
Structural Classification and Unique Features of 2-(2-Furylmethylene)-3-phenyl-1-indanone
This compound belongs to a subclass of indanones known as arylidene indanones. rsc.orgresearchgate.net These molecules are characterized by an aryl group linked via an exocyclic double bond at the 2-position of the indanone core. rsc.org
The specific structural features of this compound are:
1-Indanone Core : The foundational bicyclic fused ring system.
3-Phenyl Group : A phenyl substituent at the third position of the cyclopentanone ring.
2-(2-Furylmethylene) Group : A furan (B31954) ring attached at its second position to a methylene (B1212753) bridge (=CH-), which is double-bonded to the second position of the indanone core.
This arrangement creates a rigid, planar structure containing an α,β-unsaturated ketone system, which is a key feature of related compounds like chalcones. rsc.org The extended conjugation across the furan ring, the exocyclic double bond, and the indanone's carbonyl group influences its electronic properties and chemical reactivity. The formal chemical name for this compound is (2Z)-2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one, where "(2Z)" denotes the stereochemistry about the exocyclic double bond. nih.gov
| Identifier | Value |
|---|---|
| IUPAC Name | (2Z)-2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one nih.gov |
| CAS Number | 337921-66-1 nih.govchembk.com |
| Molecular Formula | C20H14O2 nih.govchembk.com |
| Molecular Weight | 286.32 g/mol nih.govchemscene.com |
Overview of Research Trajectories for Indanone-Derived Compounds
Academic and industrial research into indanone derivatives has primarily followed two major trajectories: synthetic chemistry and medicinal chemistry.
Synthetic Chemistry: A significant portion of research is dedicated to the development of novel and efficient methods for constructing the indanone skeleton and its derivatives. nih.govresearchgate.net The synthesis of 2-arylidene indanones, such as the title compound, is generally achieved through a base-catalyzed aldol (B89426) condensation reaction (specifically, a Claisen-Schmidt condensation) between the corresponding 1-indanone and an aldehyde. rsc.orgscirp.org In the case of this compound, the precursors would be 3-phenyl-1-indanone (B102786) and furan-2-carboxaldehyde.
Medicinal Chemistry and Biological Activity: The diverse pharmacological potential of the indanone scaffold has driven extensive investigation into its therapeutic applications. Research on arylidene indanone derivatives, in particular, has explored their efficacy as:
Anti-inflammatory agents : Certain derivatives have been shown to inhibit the expression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov
Anticancer agents : These compounds have been investigated as tubulin depolymerizing agents and inhibitors of cancer cell growth. rsc.orgnih.gov
Neuroprotective agents : Following the model of Donepezil, related indanones have been explored as inhibitors of cholinesterases for potential use in treating Alzheimer's disease. rsc.orgresearchgate.net
Antimicrobial agents : Various indanone derivatives have been screened for activity against bacterial and fungal pathogens. rjptonline.org
Scope and Significance of Academic Inquiry into the Compound
While the broader class of arylidene indanones is the subject of considerable research, specific academic inquiry focusing exclusively on this compound is not prominent in the available scientific literature. The compound is documented in chemical databases and is available from commercial suppliers, confirming its synthesis and existence. nih.govadvtechind.comchemscene.com
The significance of this compound is currently derived from its position within this pharmacologically important class of molecules. Its structure represents a logical combination of the established 3-phenyl-1-indanone scaffold with a heteroaromatic furan ring. The furan moiety is a common component in many bioactive molecules, and its incorporation into the arylidene indanone framework is a rational step in the design of new chemical entities for biological screening.
| Property | Value |
|---|---|
| Boiling Point (Predicted) | 429.4 ± 45.0 °C at 760 mmHg chemsrc.com |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-20-17-11-5-4-10-16(17)19(14-7-2-1-3-8-14)18(20)13-15-9-6-12-22-15/h1-13,19H/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULHXHKALOHGAC-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Furylmethylene 3 Phenyl 1 Indanone and Analogous Structures
Strategies for the Construction of the 1-Indanone (B140024) Scaffold
The formation of the five-membered ketone ring fused to a benzene (B151609) ring is the critical step in synthesizing 1-indanones. The choice of method often depends on the desired substitution pattern, substrate availability, and required reaction conditions.
One of the most established and widely used methods for constructing the 1-indanone framework is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive derivatives, such as acid chlorides. nih.govmdpi.com This reaction involves an electrophilic aromatic substitution where the acyl group attacks the aromatic ring to form the cyclic ketone.
The direct cyclization of 3-arylpropionic acids typically requires strong acid catalysts and harsh conditions. nih.gov Polyphosphoric acid (PPA) and concentrated sulfuric acid have been traditionally used. mdpi.comd-nb.info However, these methods can lack regioselectivity and efficiency, particularly with substituted aromatic rings. d-nb.info To overcome these limitations, various Lewis acids and superacids have been employed to facilitate the reaction under milder conditions. Niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert the carboxylic acid to an acyl chloride in situ and as a catalyst for the subsequent cyclization at room temperature. researchgate.net Lanthanide triflates, such as Tb(OTf)₃, have also been used, although often at high temperatures. nih.gov Triflic acid (CF₃SO₃H) is another powerful Brønsted acid catalyst for this transformation. nih.gov
A more common approach involves the conversion of the 3-phenylpropionic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orgnih.gov The resulting acyl chloride is significantly more electrophilic and undergoes intramolecular Friedel-Crafts acylation under the promotion of a Lewis acid catalyst, most notably aluminum chloride (AlCl₃). beilstein-journals.orgnih.gov This two-step procedure generally provides higher yields and better control compared to the direct cyclization of the carboxylic acid. nih.gov
| Precursor | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference(s) |
| 3-Phenylpropionic acid | Polyphosphoric acid (PPA) | High Temperature | 1-Indanone | Variable | d-nb.info |
| 3-(4-Methoxyphenyl)propionic acid | Tb(OTf)₃ | 250 °C, Chlorobenzene | 5-Methoxy-1-indanone | ~74% | nih.govbeilstein-journals.org |
| 3-Arylpropanoic acids | NbCl₅ | Room Temperature | Substituted 1-Indanones | Good | researchgate.net |
| 3-Phenylpropanamides | CF₃SO₃H (Triflic acid) | - | 1-Indanone | Good | nih.gov |
| 3-Phenylpropionyl chloride | AlCl₃ | Benzene | 1-Indanone | 90% | beilstein-journals.orgnih.gov |
| 3-Phenylpropionyl chloride | Nafion-H | Refluxing Benzene | 1-Indanone | 90% | beilstein-journals.orgnih.gov |
Organometallic reagents provide an alternative pathway for the cyclization to form 1-indanones, particularly from halogenated precursors. A notable example is the use of n-butyllithium (n-BuLi) to effect the cyclization of 3-(2-bromophenyl)propionic acid. beilstein-journals.orgnih.gov In this reaction, the organolithium reagent facilitates a lithium-halogen exchange with the aryl bromide. The resulting aryllithium species then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid (or its corresponding carboxylate) to form the five-membered ring. This method is highly efficient, affording the desired 1-indanone in good yield, but requires very low temperatures (e.g., -100 °C) to control the reactivity of the organometallic intermediate. beilstein-journals.orgnih.gov
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference(s) |
| 3-(2-Bromophenyl)propionic acid | n-BuLi | -100 °C | 1-Indanone | 76% | beilstein-journals.orgnih.gov |
Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for ring formation. Palladium-catalyzed carbonylative cyclization is an effective method for preparing 1-indanones from unsaturated aryl halides. organic-chemistry.orgacs.org This process involves the reaction of a substrate, such as an o-iodostyrene derivative, with carbon monoxide in the presence of a palladium catalyst. organic-chemistry.orgacs.org
The proposed mechanism typically begins with the oxidative addition of the aryl halide to a Pd(0) species. acs.org This is followed by the coordination and insertion of a molecule of carbon monoxide to form an acylpalladium intermediate. Subsequently, an intramolecular acylpalladation of the adjacent double bond occurs, leading to a five-membered ring. The cycle is completed by a process such as β-hydride elimination and re-addition to form a palladium enolate, which is then protonated to yield the 1-indanone product and regenerate the active Pd(0) catalyst. acs.org This methodology has been successfully applied to various unsaturated aryl iodides, triflates, and bromides, demonstrating its versatility. organic-chemistry.orgacs.orgresearchgate.net
| Substrate Type | Catalyst System | Conditions | Product | Yield (%) | Reference(s) |
| Unsaturated Aryl Iodides | Pd(OAc)₂, Pyridine, n-Bu₄NCl | 1 atm CO, 100 °C, DMF | Indanones | Good to Excellent | organic-chemistry.orgacs.org |
| o-Allylbenzamides | Pd Catalyst | - | 2-Benzyl-2,3-dihydro-1H-inden-1-ones | Good | organic-chemistry.org |
Photochemistry offers a unique approach to the synthesis of 1-indanones, proceeding through high-energy intermediates generated by the absorption of UV light. beilstein-journals.orgscielo.br These reactions are often conducted under mild conditions and can provide access to complex structures. One such method involves the irradiation of aromatic γ,δ-epoxy ketones. nih.gov This process is believed to occur via a photochemical epoxy rearrangement followed by a 1,5-biradical cyclization to yield the 1-indanone skeleton. nih.gov
Another photochemical strategy is based on an intramolecular hydrogen transfer and enolization mechanism. researchgate.netpsu.edu For instance, the photolysis of compounds like 2,5-dimethylphenacyl chloride can lead to the formation of substituted indanones. researchgate.net The reaction proceeds through the formation of a photoenol intermediate, which then cyclizes to give the final product. researchgate.net These methods can be highly efficient, sometimes yielding quantitative results, and represent a green chemistry approach due to the use of light as a reagent. researchgate.netpsu.edu
| Precursor | Method | Key Intermediate | Product | Yield (%) | Reference(s) |
| Aromatic γ,δ-Epoxy Ketones | UV Irradiation (Mercury Lamp) | 1,5-Biradical | Substituted 1-Indanones | Up to 84% | nih.gov |
| 1-Hydroxy-1,3-diphenyl-2-indanone | UV Irradiation | Photoenols (E,E and Z,E) | Complex mixture including anthrones | - | scielo.brscielo.br |
| 2,5-Dimethylphenacyl derivatives | UV Irradiation | Photoenol | 6-Methyl-1-indanone | Nearly Quantitative | researchgate.netpsu.edu |
Nickel-catalyzed reactions have emerged as powerful alternatives for constructing cyclic systems, including 1-indanones. organic-chemistry.org A notable application is the nickel-catalyzed reductive cyclization of a broad range of enones, which can afford indanones with high enantiomeric induction when a chiral ligand is used. organic-chemistry.org This method is valued for its versatility and has been applied to the stereoselective synthesis of medically important molecules. organic-chemistry.org
The general approach often involves the use of a Ni(0) catalyst, which can engage with an unsaturated substrate containing a leaving group or a site for oxidative addition. organic-chemistry.orgnih.gov For example, a mild and convenient free-radical cyclization of unsaturated alkyl halides can be achieved using a NiCl₂•DME/Pybox complex as the catalyst and zinc powder as the reductant. organic-chemistry.org This protocol generates carbon-centered radicals that undergo cyclization and subsequent reduction to form various carbo- and heterocyclic products. organic-chemistry.org
| Substrate | Catalyst System | Key Features | Product | Reference(s) |
| Enones | Nickel Catalyst | High enantiomeric induction | Chiral Indanones | organic-chemistry.org |
| Unsaturated Alkyl Halides | NiCl₂•DME/Pybox, Zn powder | Free-radical cyclization, mild conditions | Carbo- and Azacycles | organic-chemistry.org |
Rhodium catalysis provides a highly effective route for the asymmetric synthesis of chiral 3-aryl-1-indanones. nih.govorganic-chemistry.org This is achieved through an intramolecular 1,4-addition (or conjugate addition) reaction. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com A key example is the asymmetric cyclization of pinacolborane chalcone (B49325) derivatives. nih.gov In this transformation, a rhodium complex, paired with a chiral ligand such as (R)-MonoPhos®, catalyzes the intramolecular addition of an arylboron species across the α,β-unsaturated ketone system. nih.gov
This method is distinguished by its ability to generate enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities (up to 95% ee). nih.gov The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups, making it a valuable tool for the synthesis of optically active indanones. nih.govorganic-chemistry.org
| Substrate | Catalyst/Ligand | Reaction Type | Product | Yield/Enantioselectivity | Reference(s) |
| Pinacolborane Chalcone Derivatives | Rhodium / (R)-MonoPhos® | Asymmetric Intramolecular 1,4-Addition | Chiral 3-Aryl-1-indanones | High Yields, up to 95% ee | nih.govorganic-chemistry.org |
| Arylboronic acids and α,β-unsaturated ketones | Rhodium / Chiral Ligands (e.g., (S)-binap) | Asymmetric 1,4-Addition | β-Aryl Ketones | High Yields and Enantioselectivity | organic-chemistry.org |
Formation of the 2-(2-Furylmethylene) Moiety via Condensation Reactions
Once the 3-phenyl-1-indanone (B102786) core is synthesized, the exocyclic double bond is introduced by a condensation reaction between the active methylene (B1212753) group at the C-2 position of the indanone and the carbonyl group of furfural (B47365). The Knoevenagel and Aldol (B89426) condensations are the most common and effective methods for this transformation.
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of a carbonyl compound (furfural) with a compound containing an active methylene group (3-phenyl-1-indanone), typically catalyzed by a base. sigmaaldrich.com This reaction is highly effective for producing α,β-unsaturated compounds like 2-(2-furylmethylene)-3-phenyl-1-indanone. sigmaaldrich.comnih.gov The reaction proceeds through the deprotonation of the active methylene compound to form a carbanionic intermediate, which then attacks the carbonyl group of the aldehyde. nih.gov Subsequent dehydration yields the final condensed product. sigmaaldrich.com
A variety of catalytic systems can be employed to promote the Knoevenagel condensation, each offering distinct advantages.
Amines: Organic bases such as piperidine, diethylamine, and their corresponding ammonium (B1175870) salts are classic catalysts for this reaction. beilstein-journals.org They function by deprotonating the active methylene group of the indanone. nih.gov More complex amine-functionalized frameworks, such as those incorporated into metal-organic frameworks (MOFs), have been developed as highly efficient and reusable heterogeneous catalysts. nih.gov These systems often contain both Lewis acid sites (metal centers) and basic sites (amine groups) that work synergistically to activate the carbonyl compound and deprotonate the methylene group, respectively. nih.gov
Metal Salts: Lewis acidic metal salts, such as indium trichloride (B1173362) (InCl₃), can also catalyze the Knoevenagel condensation. researchgate.net These catalysts activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the enol or enolate of the indanone.
Ionic Liquids (ILs): Ionic liquids have gained prominence as both solvents and catalysts in green chemistry. osti.govresearchgate.net Basic functionalized ionic liquids, particularly those containing amine groups, have been shown to effectively promote the Knoevenagel reaction. osti.gov A composite solvent-catalyst system comprising an amine-functionalized IL and water can significantly accelerate the reaction, even for sterically hindered or electron-rich aldehydes. osti.gov The catalytic activity of ILs is often attributed to their high hydrogen bond basicity (β value), which facilitates the deprotonation of the active methylene compound. researchgate.net
In line with the principles of green chemistry, solvent-free and microwave-assisted protocols have been developed to enhance the efficiency and environmental friendliness of the Knoevenagel condensation.
Solvent-Free Conditions: Performing the reaction without a solvent minimizes waste and can simplify product purification. mdpi.comnih.gov Solid catalysts, such as biogenic carbonates or amino acid amide-based ionic liquids, are particularly effective under solvent-free conditions. organic-chemistry.orgmdpi.com The reaction can be carried out by simply grinding the solid reactants with a catalytic amount of a base like sodium hydroxide (B78521), where the formation of a eutectic mixture allows the reaction to proceed in a liquid phase without an external solvent. hkedcity.net
Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govmdpi.comresearchgate.net The combination of microwave heating with solvent-free conditions using catalysts like ammonium acetate (B1210297) on a solid support provides a rapid, clean, and energy-efficient method for synthesizing arylidene derivatives. nih.govresearchgate.net This technique has been successfully applied to the condensation of various aromatic aldehydes with active methylene compounds. nih.govmdpi.com
Table 3: Comparison of Catalytic Systems for Knoevenagel-type Condensations This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst Type | Example | Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Amine-functionalized MOF | Cu-based MOF | Ethanol, Room Temp. | High conversion, short time, reusable | nih.gov |
| Ionic Liquid | [DABCO-C₃H₆NH₂]Br | Water, Room Temp. | Promotes reaction with difficult substrates | osti.gov |
| Biogenic Carbonates | Ca:Ba Carbonates | Solvent-free, 100 °C | Green, good yields, high (E)-selectivity | mdpi.com |
The Aldol condensation and its variants, such as the Claisen-Schmidt condensation, represent a fundamental C-C bond-forming strategy that can also be used to synthesize 2-arylidene-1-indanones. osti.govmdpi.com The reaction involves the base-catalyzed reaction of an enolizable ketone (3-phenyl-1-indanone) with a non-enolizable aldehyde (furfural). hkedcity.net
The mechanism begins with the formation of an indanone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of furfural. osti.govhkedcity.net The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spontaneously or upon heating, to yield the final α,β-unsaturated product, this compound. osti.govhkedcity.net
Heterogeneous solid-base catalysts, such as hydrotalcites and metal oxides (e.g., CaO/MgAl₂O₄, MgO/MgAl₂O₄), are highly effective for the aldol condensation of furfural with various ketones. osti.govresearchgate.net These catalysts offer advantages in terms of separation and reusability. researchgate.net The reaction conditions, including temperature, solvent, and the molar ratio of reactants, can be optimized to maximize the yield of the desired condensation product while minimizing side reactions like the Cannizzaro reaction of furfural. osti.govresearchgate.net Solvent-free aldol condensations have also been reported, where grinding the solid ketone, aldehyde, and a catalytic amount of a strong base like NaOH is sufficient to initiate the reaction. hkedcity.net
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Phenyl-1-indanone |
| Furfural |
| Copper(I) iodide |
| Copper(II) triflate |
| Togni's reagent |
| Trimethylsilyl cyanide |
| Gold(I) complexes |
| Gold(III) chloride |
| Silver hexafluoroantimonate |
| N-heterocyclic carbene (NHC) |
| IPrAuNTf₂ |
| Piperidine |
| Diethylamine |
| Indium trichloride |
| Ammonium acetate |
| Sodium hydroxide |
| Calcium oxide/Magnesium aluminate |
Aldol Condensation Variants for Arylidene Formation
Base-Catalyzed Aldol Condensation Mechanisms
The base-catalyzed aldol condensation is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis. researchgate.net For the synthesis of this compound, this reaction is typically performed as a Claisen-Schmidt condensation, which involves the reaction of a ketone (3-phenyl-1-indanone) with an aldehyde that cannot enolize, such as 2-furaldehyde. libretexts.orgsrmist.edu.in
The mechanism proceeds through several key steps: researchgate.netwikipedia.org
Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (3-phenyl-1-indanone) to form a resonance-stabilized enolate ion. youtube.com This enolate acts as the key nucleophile in the reaction.
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde (2-furaldehyde). This step results in the formation of a new carbon-carbon bond and yields a tetrahedral intermediate, specifically an alkoxide. srmist.edu.in
Protonation: The alkoxide intermediate is protonated by a proton source, typically water or the solvent, to form a β-hydroxy ketone, also known as an aldol addition product. masterorganicchemistry.com
Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion. This elimination step, which proceeds via an E1cB mechanism, results in the formation of a double bond conjugated with the carbonyl group, yielding the final α,β-unsaturated ketone product. wikipedia.org The formation of this stable, conjugated system provides the thermodynamic driving force for the reaction. youtube.com
This pathway is an efficient and direct method for creating the exocyclic double bond characteristic of 2-arylidene-1-indanones.
Acid-Catalyzed Aldol Condensation Mechanisms
An alternative to base catalysis is the acid-catalyzed aldol condensation. This mechanism also leads to the formation of an α,β-unsaturated ketone but proceeds via different intermediates. wikipedia.org
The acid-catalyzed mechanism can be described as follows: allen.in
Enol Formation: The reaction is initiated by the acid-catalyzed tautomerization of the ketone (3-phenyl-1-indanone) to its enol form. The acid protonates the carbonyl oxygen, and a subsequent deprotonation at the α-carbon yields the enol. allen.in The enol is the nucleophilic species in this mechanism.
Carbonyl Activation: Concurrently, the acid catalyst protonates the carbonyl oxygen of the aldehyde (2-furaldehyde), significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack. allen.in
Nucleophilic Attack: The nucleophilic enol attacks the activated (protonated) carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a protonated β-hydroxy ketone intermediate. youtube.com
Deprotonation: A base (e.g., water) removes a proton from the oxonium ion to yield the neutral β-hydroxy ketone (the aldol addition product).
Dehydration: Under acidic conditions, the hydroxyl group of the aldol product is protonated, converting it into a good leaving group (water). Subsequent elimination of water, often via an E1 mechanism, generates the conjugated double bond, affording the final α,β-unsaturated ketone. libretexts.orgwikipedia.org
Directed Synthesis of 2-Arylidene-3-aryl-1-indanones
Beyond traditional condensation methods, more sophisticated strategies have been developed for the directed synthesis of specifically substituted indanones, offering greater control and efficiency.
Migratory Insertion of Carbene followed by Heck Reaction
A powerful and elegant method for the synthesis of 2-arylidene-3-aryl-1-indanones is a palladium-catalyzed domino process that combines a migratory carbene insertion with an intramolecular Heck reaction. organic-chemistry.orgresearchgate.net This strategy allows for the construction of the complex indanone core from stable and readily available starting materials such as 2'-iodochalcones and N-tosylhydrazones (which serve as carbene precursors). researchgate.net
The reaction proceeds through a catalytic cycle that involves the following key steps: organic-chemistry.orgresearchgate.net
Generation of a palladium-carbene complex from the N-tosylhydrazone in the presence of a palladium catalyst.
Migratory insertion of the carbene into a palladium-aryl bond, which is formed via the oxidative addition of the 2'-iodochalcone to the Pd(0) catalyst.
A subsequent 5-exo-trig intramolecular Heck cyclization, where the alkene moiety of the chalcone backbone inserts into the newly formed palladium-carbon bond.
The sequence concludes with β-hydride elimination to form the exocyclic double bond and reductive elimination to regenerate the active Pd(0) catalyst, yielding the 2-arylidene-3-aryl-1-indanone product.
This domino reaction is highly efficient, proceeds in excellent yields, and selectively produces the E-isomer of the exocyclic double bond. organic-chemistry.orgresearchgate.net The versatility of this method has been demonstrated with a range of substituted starting materials, as detailed in the table below. researchgate.net
| Entry | 2'-Iodochalcone Derivative (Ar¹) | N-Tosylhydrazone Derivative (Ar²) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Phenyl | 2-Benzylidene-3-phenyl-1-indanone | 94 |
| 2 | Phenyl | 4-Methylphenyl | 2-(4-Methylbenzylidene)-3-phenyl-1-indanone | 92 |
| 3 | Phenyl | 4-Methoxyphenyl | 2-(4-Methoxybenzylidene)-3-phenyl-1-indanone | 93 |
| 4 | Phenyl | 4-Chlorophenyl | 2-(4-Chlorobenzylidene)-3-phenyl-1-indanone | 91 |
| 5 | 4-Methylphenyl | Phenyl | 2-Benzylidene-3-(4-methylphenyl)-1-indanone | 90 |
| 6 | 4-Chlorophenyl | Phenyl | 2-Benzylidene-3-(4-chlorophenyl)-1-indanone | 89 |
Multi-Component Reactions and Cascade Sequences in Indanone Synthesis
The principles of atom economy and procedural efficiency have driven the development of multi-component reactions (MCRs) and cascade (or domino) sequences in modern organic synthesis. nih.govresearchgate.net These strategies involve the formation of multiple chemical bonds in a single synthetic operation from three or more reactants, avoiding the need for isolation of intermediates and reducing waste. nih.gov
The previously discussed synthesis of 2-arylidene-3-aryl-1-indanones via carbene insertion and Heck cyclization is a prime example of a cascade reaction. researchgate.net This process seamlessly combines several distinct mechanistic steps (carbene formation, migratory insertion, cyclization, elimination) into one efficient, palladium-catalyzed sequence. Such cascade reactions are highly valuable for rapidly building molecular complexity from simpler precursors. nih.gov
The development of cascade sequences for indanone synthesis is a broad field. For example, organocatalytic cascade reactions involving 2-alkylidene indane-1,3-diones and enals have been developed to produce complex spiroindane-1,3-diones through a sequence of Michael addition and cyclization steps. researchgate.net These reactions demonstrate how a single catalyst can orchestrate a series of bond-forming events to generate intricate polycyclic systems with high stereocontrol. The sequencing of MCRs with subsequent cyclization reactions represents a powerful strategy for creating diverse molecular libraries for various applications. nih.gov
Detailed Reaction Mechanisms and Mechanistic Investigations
Elucidation of Carbon-Carbon Bond Forming Pathways
The final step in the synthesis of the target molecule is the formation of the exocyclic double bond, a classic example of carbon-carbon bond formation through condensation chemistry.
The formation of 2-(2-Furylmethylene)-3-phenyl-1-indanone is typically achieved through a Knoevenagel condensation, which is a modification of the aldol (B89426) condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org
In this specific synthesis, 3-phenyl-1-indanone (B102786) serves as the active methylene (B1212753) compound, and 2-furaldehyde is the carbonyl component. The mechanism is initiated by the deprotonation of the α-carbon (C2) of the 3-phenyl-1-indanone by a base. This abstraction of a proton is facilitated because the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen, forming an enolate ion. organic-chemistry.org This enolate is the key nucleophilic intermediate.
The highly reactive enolate then attacks the electrophilic carbonyl carbon of 2-furaldehyde. This nucleophilic addition step results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by abstracting a proton from the conjugate acid of the base catalyst or a solvent molecule, yields an aldol addition product, a β-hydroxy ketone. Under the reaction conditions, this aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, this compound. wikipedia.org The driving force for this elimination is the formation of a highly conjugated system involving the indanone ring, the newly formed double bond, and the furan (B31954) ring.
Catalysts play a pivotal role in the Knoevenagel condensation by facilitating the formation of key reaction intermediates and lowering the activation energy of the transition states. Weakly basic amines, such as piperidine, are commonly employed as catalysts in this reaction. wikipedia.org
The primary function of the basic catalyst is to promote the initial deprotonation of the 3-phenyl-1-indanone to generate the nucleophilic enolate. The choice of base is crucial; a strong base could induce self-condensation of the aldehyde or ketone starting materials, while a base that is too weak would not facilitate enolate formation efficiently. wikipedia.org
Beyond simply generating the enolate, the catalyst can influence the reaction rate by stabilizing the transition states. For example, in the nucleophilic attack of the enolate on the aldehyde, the catalyst can participate in hydrogen bonding or other non-covalent interactions, thereby lowering the energy of the transition state. Some catalytic systems, including certain enzymes like lipoprotein lipase, have been shown to catalyze Knoevenagel condensations, although often requiring specific solvents and longer reaction times. researchgate.net The catalyst's interaction with the substrates can orient them favorably for reaction, influencing both reaction rate and stereoselectivity.
| Catalyst Type | Example | Role in Mechanism | Reference |
|---|---|---|---|
| Weakly Basic Amine | Piperidine | Facilitates enolate formation via deprotonation of the active methylene compound. | wikipedia.org |
| Lewis Acids | TiCl₄ | Activates the carbonyl group of the aldehyde, making it more electrophilic. | nih.gov |
| Enzymes (Biocatalysts) | Lipase | Provides an active site that binds reactants and facilitates the reaction, often under mild conditions. | researchgate.net |
| Heterogeneous Catalysts | Biogenic Carbonates | Act as a basic solid-phase catalyst, offering operational simplicity and potential for recycling. | mdpi.com |
The exocyclic double bond in this compound can exist in two geometric isomers: E (entgegen) and Z (zusammen). The stereochemical outcome of the Knoevenagel condensation is determined by the relative thermodynamic stability of these isomers and the kinetic pathways leading to their formation.
In many cases, the initial reaction may produce a mixture of both E and Z isomers. However, because the intermediates can often equilibrate, the reaction tends to favor the formation of the more thermodynamically stable product. wikipedia.org For this compound, the E-isomer is generally expected to be the major product. This preference is attributed to minimized steric hindrance between the bulky phenyl group at the C3 position of the indanone and the furan ring. In the Z configuration, these two groups would be positioned on the same side of the double bond, leading to significant steric repulsion. The extended conjugation in the planar E configuration also contributes to its greater stability. Studies on related hetarylpropenones confirm that the coupling constants observed in ¹H NMR spectroscopy are characteristic of the E-isomer being formed with high stereoselectivity. researchgate.net A migratory insertion of a carbene followed by a Heck reaction is another method that can deliver 2-arylidene-3-aryl-1-indanones selectively with an E configuration of the double bond. organic-chemistry.org
Cyclization Mechanisms in Indanone Ring Formation
The synthesis of the 3-phenyl-1-indanone precursor is a critical preceding stage. The formation of the five-membered indanone ring is typically accomplished through intramolecular cyclization reactions.
A prevalent and classical method for constructing the 1-indanone (B140024) ring is through an intramolecular Friedel-Crafts acylation. researchgate.net This electrophilic aromatic substitution reaction involves the cyclization of a 3-arylpropionic acid derivative.
The mechanism commences with the conversion of the carboxylic acid (e.g., a derivative of 3-phenylpropionic acid) into a more potent electrophilic species, commonly an acyl chloride or by using a strong acid catalyst like polyphosphoric acid (PPA) or trifluoroacetic acid. beilstein-journals.orgnih.gov In the presence of a Lewis acid like AlCl₃, an acyl chloride generates a highly electrophilic acylium ion. researchgate.net This acylium ion is then attacked by the electron-rich aromatic ring of the same molecule in an intramolecular electrophilic aromatic substitution. The attack occurs at the ortho position to the propyl chain, leading to the formation of a new carbon-carbon bond and a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate, which eliminates a proton to restore the aromaticity of the benzene (B151609) ring and yields the cyclic ketone, 3-phenyl-1-indanone.
| Reagent/Catalyst | Function | Typical Substrate | Reference |
|---|---|---|---|
| Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent; protonates the carboxylic acid to promote cyclization. | 3-Arylpropionic acids | nih.gov |
| Aluminum Chloride (AlCl₃) | Lewis acid catalyst that generates an acylium ion from an acyl chloride. | 3-Arylpropionyl chlorides | researchgate.net |
| Trifluoroacetic Acid (TFA) | Strong acid catalyst for Nazarov cyclization of chalcones, an alternative route to indanones. | Chalcones (1,3-diaryl-2-propen-1-ones) | nih.gov |
| Methanesulfonic Acid | Strong acid catalyst for cyclization. | Diester derivatives | beilstein-journals.org |
Modern synthetic chemistry offers several advanced methods for indanone ring formation that utilize transition metal catalysts. These pathways often provide higher yields, greater functional group tolerance, and opportunities for asymmetric synthesis compared to classical methods.
One significant method is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org In this process, a palladium(0) catalyst undergoes oxidative addition into the carbon-iodine bond of an aryl iodide precursor. This is followed by the insertion of carbon monoxide (carbonylation) into the aryl-palladium bond to form an acyl-palladium complex. Subsequent intramolecular insertion of an adjacent alkene moiety (migratory insertion) into the acyl-palladium bond forms the five-membered ring. The sequence concludes with a β-hydride elimination or other termination step to release the indanone product and regenerate the palladium(0) catalyst, completing the catalytic cycle. organic-chemistry.org
Other metal-catalyzed routes include rhodium(II)-catalyzed intramolecular C-H insertion reactions of α-diazo-β-keto esters and nickel-catalyzed reductive cyclizations of enones, which allow for the stereoselective synthesis of chiral indanones. organic-chemistry.orgresearchgate.net These methods highlight the versatility of transition metals in orchestrating complex bond-forming events to efficiently construct the indanone core. organic-chemistry.org
Photochemical Rearrangement Mechanisms
The photochemical rearrangements of enones are diverse and depend on the molecular structure and the reaction conditions. For this compound, several potential rearrangement pathways can be postulated based on analogous systems.
One of the most common photochemical reactions of α,β-unsaturated ketones is E/Z (cis-trans) isomerization around the exocyclic double bond. Upon excitation, the π-bond of the enone system is weakened, allowing for rotation around the carbon-carbon double bond. This process typically proceeds via a triplet excited state and leads to a photostationary state, a mixture of both isomers whose ratio depends on the excitation wavelength and the quantum yields of the forward and reverse reactions.
Another plausible pathway is a di-π-methane rearrangement . This type of rearrangement is characteristic of molecules containing two π-systems separated by a saturated carbon atom. While the primary chromophore is the enone, the phenyl and furyl groups also represent π-systems. A di-π-methane rearrangement in this context could lead to the formation of a vinyl- or aryl-substituted cyclopropane (B1198618) derivative, resulting in a significant structural reorganization. The reaction generally proceeds through a diradical intermediate.
Furthermore, electrocyclic reactions could be envisaged, particularly involving the furan ring. Photochemical [2+2] cycloadditions are common for enones, and intramolecular variants could occur if the geometry of the excited state allows for the interaction of the enone double bond with the furan ring. Additionally, photochemical rearrangements of the furan ring itself, though less common in this specific context, cannot be entirely ruled out and could lead to the formation of pyran-type structures.
Kinetic Studies and Reaction Rate Analysis
The study of reaction kinetics in photochemistry provides crucial insights into the efficiency and mechanism of a given transformation. Key parameters in such studies include the quantum yield (Φ), which defines the efficiency of a photochemical process, and the rate constants (k) for the various photophysical and photochemical steps.
For this compound, a kinetic analysis would involve determining the quantum yields for isomerization, rearrangement, and any competing decay pathways such as fluorescence and phosphorescence. Techniques like transient absorption spectroscopy could be employed to detect and characterize the short-lived excited states (singlet and triplet) and any intermediates involved in the reaction. By monitoring the decay kinetics of these transient species, the rate constants for intersystem crossing (kisc), fluorescence (kf), phosphorescence (kp), and the formation of photoproducts can be elucidated.
While specific data for the target molecule is unavailable, typical quantum yields for E/Z isomerization of similar α,β-unsaturated ketones can range from 0.1 to 0.5. The rates of these processes are often very fast, occurring on the picosecond to nanosecond timescale.
Illustrative Data Table for Photochemical Kinetic Parameters of a Generic Enone:
| Parameter | Description | Typical Value Range |
| Φiso | Quantum yield of isomerization | 0.1 - 0.5 |
| Φf | Quantum yield of fluorescence | < 0.01 |
| τS | Singlet excited state lifetime | 1 - 10 ns |
| τT | Triplet excited state lifetime | 10 - 1000 ns |
| kisc | Rate constant of intersystem crossing | 108 - 1010 s-1 |
Note: This table presents typical values for related α,β-unsaturated ketones and is for illustrative purposes only, as specific experimental data for this compound is not available.
Reaction Thermodynamics and Equilibrium Considerations
From a thermodynamic standpoint, photochemical reactions can lead to the formation of products that are less stable than the starting material. The energy required to overcome this thermodynamic barrier is supplied by the absorbed photon. The initial ground state molecule (S0) is in a thermodynamic equilibrium with its surroundings. Upon absorption of a photon, it is excited to a higher energy singlet state (S1), which is not in thermodynamic equilibrium.
The subsequent relaxation and reaction pathways are governed by the potential energy surfaces of the excited states. The relative energies of the starting material, intermediates, transition states, and products on both the ground and excited state potential energy surfaces determine the feasibility and outcome of the photochemical reaction.
For a reversible reaction like E/Z isomerization, a photostationary state is reached, which is a dynamic equilibrium where the rates of the forward and reverse photoreactions are equal. The composition of this state is determined by the ratio of the quantum yields and the molar absorptivities of the two isomers at the irradiation wavelength.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. For 2-(2-Furylmethylene)-3-phenyl-1-indanone, protons in the aromatic rings (phenyl and indanone) would be expected to resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the furan (B31954) ring would also appear in the aromatic region, with distinct chemical shifts influenced by the oxygen heteroatom. The methine proton (=CH-) of the furylmethylene group is expected to be a singlet and significantly downfield due to its vinylic nature and conjugation with the carbonyl group. The proton at the chiral center (C3) would likely appear as a doublet, coupled to the adjacent vinylic proton.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the indanone moiety is characteristically found far downfield (around δ 190-200 ppm). Carbons in the aromatic rings and the double bond would resonate in the δ 110-160 ppm range. The sp³-hybridized carbon at the chiral center (C3) would appear in the upfield region compared to the sp² carbons.
Coupling constants (J), which describe the interaction between neighboring nuclei, are crucial for confirming connectivity. For instance, the magnitude of the coupling constant between vicinal protons can help determine their dihedral angle, providing stereochemical insights. In the case of the phenyl and furan rings, the coupling patterns (e.g., doublet, triplet, doublet of doublets) and their corresponding J values would help in the unambiguous assignment of each proton.
Illustrative ¹H NMR Data for this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (Indanone) | 7.8-7.3 | m | - |
| Aromatic-H (Phenyl) | 7.5-7.2 | m | - |
| Furan-H | 7.6, 6.5, 6.4 | m | - |
| =CH- | 7.1 | s | - |
| C3-H | 4.5 | d | 2.5 |
Illustrative ¹³C NMR Data for this compound:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 193.0 |
| Aromatic/Olefinic C | 155-120 |
| C3 | 45.0 |
Two-dimensional (2D) NMR techniques are powerful for resolving complex spectra and establishing definitive structural assignments.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between protons that are coupled to each other. For this compound, COSY would be used to trace the connectivity of protons within the phenyl, indanone, and furan rings. beilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies which proton is directly attached to which carbon. researchgate.net This is instrumental in assigning the resonances in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the different fragments of the molecule, for example, by showing a correlation between the methine proton of the furylmethylene group and the carbonyl carbon of the indanone ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, even if they are not directly bonded. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule, for instance, the spatial relationship between the phenyl group at C3 and the adjacent furylmethylene substituent. beilstein-journals.org
While solution-state NMR provides information about the average conformation of a molecule in a solvent, solid-state NMR (ssNMR) can provide insights into the conformation and packing of the molecule in the crystalline state. This can be particularly useful for understanding intermolecular interactions and polymorphism. For this compound, ssNMR could reveal details about the planarity of the conjugated system and the orientation of the phenyl and furyl rings relative to the indanone core in the solid phase.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the functional groups present.
For this compound, the most characteristic absorption in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone, typically appearing in the range of 1680–1700 cm⁻¹. usm.my The stretching vibrations of the C=C double bonds of the aromatic rings and the exocyclic double bond would be observed in the 1520–1625 cm⁻¹ region. usm.my C-H stretching vibrations from the aromatic and furan rings are expected above 3000 cm⁻¹, while C-H bending vibrations would appear at lower frequencies. The presence of the furan ring would also give rise to characteristic C-O-C stretching vibrations. wisdomlib.org
Illustrative IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~1690 | C=O stretch (conjugated ketone) |
| ~1610, 1580, 1490 | C=C stretch (aromatic and olefinic) |
| ~1250 | C-O-C stretch (furan) |
| ~850-750 | C-H out-of-plane bend (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
The structure of this compound features an extended π-conjugated system encompassing the indanone, the exocyclic double bond, the furan ring, and the phenyl ring. This extensive conjugation is expected to result in strong absorption in the UV region. Two main types of electronic transitions are anticipated:
π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These typically result in strong absorption bands.
n → π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions. beilstein-journals.org
Illustrative UV-Vis Absorption Data for this compound (in Methanol):
| λ_max (nm) | Type of Transition |
| ~280 | π → π |
| ~350 | n → π |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. The molecular ion can then undergo fragmentation to produce smaller, characteristic ions.
For this compound (C₂₀H₁₄O₂), the molecular weight is 286.3 g/mol . A high-resolution mass spectrometer would be able to confirm the elemental composition. The fragmentation pattern would likely involve cleavages characteristic of ketones and aromatic systems. nih.gov Common fragmentation pathways could include:
Loss of a hydrogen atom (M-1).
Loss of the carbonyl group as carbon monoxide (M-28).
Cleavage of the phenyl group (M-77).
Cleavage of the furylmethylene group.
Rearrangement reactions followed by fragmentation.
The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule. diva-portal.orgbeilstein-journals.org
Illustrative Mass Spectrometry Fragmentation Data for this compound:
| m/z | Possible Fragment |
| 286 | [M]⁺• (Molecular Ion) |
| 257 | [M - CHO]⁺ |
| 209 | [M - C₆H₅]⁺ |
| 181 | [M - C₆H₅ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. The analysis of a high-quality single crystal of a compound provides a detailed three-dimensional map of electron density, from which the atomic positions can be accurately refined.
While a complete single-crystal X-ray diffraction study for this compound is not publicly available, an analysis of the closely related analogue, (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one, which lacks the C3-phenyl substituent, offers significant insight into the probable solid-state conformation of the core indanone-furan moiety. The crystallographic data for this analogue reveals a monoclinic crystal system with the space group P2₁/c. The five-membered ring of the inden-1-one core is nearly planar. A notable feature is a slight twist around the single bond connecting the indanone and furan rings. The crystal packing is stabilized by a network of C—H···O and π–π stacking interactions.
Below is a representative table of crystal data and structure refinement parameters based on this related structure, illustrating the type of detailed information obtained from an SC-XRD experiment.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₀O₂ |
| Formula Weight | 210.22 |
| Temperature | 100 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 5.9333 (8) Å |
| b | 7.6605 (6) Å |
| c | 22.386 (3) Å |
| β | 91.582 (14)° |
| Volume | 1017.1 (2) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.373 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| F(000) | 440 |
| Data Collection & Refinement | |
| Reflections Collected | 5052 |
| Independent Reflections | 3274 [R(int) = 0.086] |
| Goodness-of-fit on F² | 1.10 |
| Final R indices [I>2σ(I)] | R1 = 0.081, wR2 = 0.251 |
| R indices (all data) | R1 = 0.102, wR2 = 0.273 |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used to identify the crystalline phases present in a bulk sample and to assess its purity. Unlike single-crystal XRD, which analyzes one crystal, PXRD provides an average diffraction pattern from a large ensemble of randomly oriented crystallites.
The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. The positions of the diffraction peaks are determined by the unit cell dimensions (according to Bragg's Law), while the relative intensities are governed by the arrangement of atoms within the unit cell.
A hypothetical PXRD peak list for a crystalline organic compound of similar complexity is presented below to illustrate the typical data obtained.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 45 |
| 15.7 | 5.64 | 100 |
| 18.2 | 4.87 | 60 |
| 21.1 | 4.21 | 95 |
| 24.5 | 3.63 | 70 |
| 26.0 | 3.42 | 50 |
| 28.9 | 3.09 | 30 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method provides the empirical formula of a compound, which is the simplest whole-number ratio of atoms present. When combined with a molecular weight determination (e.g., from mass spectrometry), the molecular formula can be definitively established.
The technique typically involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N in the original sample.
For this compound, with the molecular formula C₂₀H₁₄O₂, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages, thereby confirming the empirical formula and providing strong evidence for the compound's purity.
The table below shows the calculated elemental composition for C₂₀H₁₄O₂ alongside representative "found" values typical for a synthesized indanone-based chalcone (B49325), demonstrating the confirmation of the compound's elemental makeup.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 83.90 | 83.78 |
| Hydrogen (H) | 4.93 | 4.99 |
| Oxygen (O)* | 11.17 | N/A |
*Note: The percentage of oxygen is typically determined by difference.
Computational Chemistry and Theoretical Modeling Studies
Quantum Mechanical (QM) Calculations (e.g., DFT, TD-DFT)
Detailed Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations specifically for 2-(2-Furylmethylene)-3-phenyl-1-indanone have not been identified in the surveyed literature. Consequently, data for the subsections below are unavailable.
Geometry Optimization and Conformational Analysis
No published studies were found that report the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO energy gap for this compound have not been reported. Analysis of its molecular orbital distributions is therefore not possible.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical predictions of NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra for this compound are not available in the existing literature.
Analysis of Chemical Hardness and Dipole Moments
Calculated values for chemical hardness, chemical potential, electrophilicity, or dipole moments for this specific molecule could not be located.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
No records of molecular dynamics simulations being performed to study the dynamic behavior of this compound were found.
Mechanistic Pathways Probing via Computational Methods (e.g., Transition State Calculations)
There is no available research detailing the use of computational methods to probe the mechanistic pathways or calculate transition states involving this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Property Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govliverpool.ac.uk This approach is instrumental in the theoretical prediction of various molecular attributes, even before a compound is synthesized and experimentally tested. nih.gov For the compound this compound, while specific QSPR studies are not extensively documented in publicly available literature, the principles of this methodology can be applied to predict its properties based on its distinct molecular structure.
The core of QSPR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of atoms.
Electronic descriptors: These quantify the electronic properties, such as orbital energies.
Physicochemical descriptors: These include properties like LogP (lipophilicity) and molar refractivity.
Once a set of relevant descriptors is calculated for a series of compounds with known properties, a mathematical model is developed using statistical techniques like multiple linear regression or machine learning algorithms. This model can then be used to predict the properties of new or uncharacterized compounds like this compound.
Research on related indanone derivatives has highlighted the importance of certain descriptors in predicting their biological and chemical behavior. For instance, in a quantitative structure-activity relationship (QSAR) analysis of indanone and aurone (B1235358) derivatives, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), molecular diameter, and Gibbs Free Energy were found to be significant in correlating with their inhibitory activity against acetylcholine (B1216132) esterase. jocpr.comresearchgate.net Such findings underscore the potential of QSPR to elucidate the structural determinants of a compound's function.
For this compound, a hypothetical QSPR study would involve the calculation of a wide array of molecular descriptors. The resulting model could then predict various properties of interest.
Interactive Table of Potential QSPR Descriptors for this compound
| Descriptor Class | Descriptor Name | Predicted Property Relevance |
| Electronic | HOMO Energy | Reactivity, Electron-donating ability |
| LUMO Energy | Reactivity, Electron-accepting ability researchgate.net | |
| Dipole Moment | Polarity, Solubility | |
| Physicochemical | LogP | Lipophilicity, Membrane permeability researchgate.net |
| Molar Refractivity | Molecular volume, Polarizability researchgate.net | |
| Polar Surface Area (PSA) | Drug transport properties | |
| Topological | Balaban Index | Molecular branching and complexity researchgate.net |
| Molecular Topological Index | Overall molecular shape researchgate.net | |
| Geometrical | Molecular Diameter | Steric effects, Binding interactions researchgate.net |
| Ovality | Molecular shape and compactness researchgate.net |
Detailed research findings from a dedicated QSPR study on this compound would provide quantitative equations linking these descriptors to specific properties. For example, a model might predict its aqueous solubility based on a combination of its dipole moment, polar surface area, and LogP. Similarly, its potential as a bioactive compound could be inferred from models that correlate electronic and steric descriptors with specific biological activities observed in analogous compounds. The development of such predictive models is a crucial step in modern drug discovery and material science, enabling the efficient screening and design of novel chemical entities with desired properties. nih.govnih.gov
Stereochemical Considerations and Isomerism
Chiral Indanone Derivatives and Asymmetric Synthesis
The indanone framework, particularly when substituted at the 2- and 3-positions, contains stereogenic centers. The development of synthetic methods to control the absolute and relative stereochemistry of these centers is a significant area of research in organic chemistry.
The synthesis of chiral 2,3-disubstituted indanones, such as 2-(2-furylmethylene)-3-phenyl-1-indanone, can be approached through various enantioselective catalytic strategies. These methods aim to produce a single enantiomer of the desired product, which is often crucial for biological applications.
One prominent method is the Palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) . This reaction has been successfully employed to generate 2,3-disubstituted indanones with high diastereo- and enantioselectivities. rsc.org While a direct application to the synthesis of this compound has not been explicitly reported, this methodology provides a viable pathway. The general approach involves a chiral palladium catalyst that facilitates the cyclization of a suitable precursor, thereby establishing the stereocenters at the C2 and C3 positions of the indanone ring.
Another powerful technique is the Rhodium-catalyzed asymmetric intramolecular 1,4-addition . This method has been utilized for the enantioselective synthesis of chiral 3-aryl-1-indanones. tsijournals.com The reaction typically involves the cyclization of a chalcone (B49325) derivative bearing a pinacolborane group, with a chiral rhodium complex, such as one containing the MonoPhos ligand, guiding the stereochemical outcome. tsijournals.com Adapting this strategy to form a 2,3-disubstituted indanone would require a substrate designed to introduce the 2-(2-furylmethylene) group either before or after the rhodium-catalyzed cyclization.
Iridium-catalyzed asymmetric hydrogenation of 3-arylindenones is yet another effective route to chiral 3-arylindanones. researchgate.net This process could be envisioned as a step in a multi-step synthesis where the 2-(2-furylmethylene) moiety is introduced subsequently. The high yields and enantioselectivities achieved with this method make it an attractive option for accessing the chiral indanone core. researchgate.net
| Catalytic System | Description | Potential Applicability |
| Palladium-catalyzed AAA | Intramolecular cyclization of an allylic substrate using a chiral palladium catalyst. | Direct formation of the chiral 2,3-disubstituted indanone core. |
| Rhodium-catalyzed 1,4-addition | Asymmetric cyclization of a chalcone derivative catalyzed by a chiral rhodium complex. | Synthesis of the chiral 3-phenyl-1-indanone (B102786) scaffold, followed by introduction of the furylmethylene group. |
| Iridium-catalyzed hydrogenation | Asymmetric reduction of a 3-arylindenone to a chiral 3-arylindanone. | Creation of the chiral center at C3, with subsequent functionalization at C2. |
In addition to controlling the absolute stereochemistry (enantioselectivity), controlling the relative stereochemistry between the substituents at C2 and C3 (diastereoselectivity) is also critical. For this compound, this would determine the cis or trans relationship between the phenyl and furylmethylene groups.
A migratory insertion of a carbene followed by a Heck reaction has been shown to produce 2-arylidene-3-aryl-1-indanones. organic-chemistry.org This method, starting from N-tosylhydrazones and 2'-iodochalcones, proceeds through a 5-exo-trig cyclization and has been reported to selectively yield the E configuration for the exocyclic double bond. organic-chemistry.org While this primarily addresses the geometric isomerism, the cyclization step itself can exhibit diastereoselectivity.
Furthermore, tandem reactions involving a [2+2] cycloaddition followed by a Nazarov reaction have been utilized to synthesize 2,3-disubstituted indanones with good diastereoselectivity. organic-chemistry.org The reaction of phenylalkynes with aldehydes in the presence of a catalytic amount of SbF5 has been shown to afford the corresponding 2,3-disubstituted indanones as a single trans-isomer. beilstein-journals.org This suggests that a similar strategy could potentially be employed to synthesize the trans isomer of this compound.
| Reaction Type | Stereochemical Outcome | Relevance to Target Compound |
| Carbene Insertion/Heck Reaction | Selective formation of the E-isomer of the exocyclic double bond. | Potentially diastereoselective formation of the indanone core. |
| Tandem [2+2]/Nazarov Reaction | Good diastereoselectivity for the 2,3-substituents. | A plausible route to diastereomerically pure product. |
| SbF5-catalyzed Reaction | Formation of a single trans-isomer. | A potential method for obtaining the trans diastereomer. |
Geometric Isomerism (E/Z) of the 2-Furylmethylene Moiety
The exocyclic carbon-carbon double bond in this compound gives rise to geometric isomerism, designated as E and Z. This isomerism is due to the restricted rotation around the double bond. mdpi.com The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. researchgate.net
For the carbon of the furylmethylene group, the furan (B31954) ring has a higher priority than the hydrogen atom. For the C2 carbon of the indanone ring, the priority is determined by comparing the C1 carbonyl group and the C3 phenyl-substituted carbon. The carbonyl group (C=O) is typically of higher priority.
The relative orientation of these higher-priority groups determines the isomer:
Z-isomer : The higher-priority groups (the carbonyl side of the indanone and the furan ring) are on the same side of the double bond (zusammen, German for together).
E-isomer : The higher-priority groups are on opposite sides of the double bond (entgegen, German for opposite).
The stereochemical outcome of the synthesis often dictates which isomer is formed. For instance, condensation reactions of 1-indanones with aldehydes can lead to the preferential formation of one geometric isomer. Studies on related 2-(pyridin-2-ylmethylene)indan-1-ones have shown that the products are typically formed as the E-isomers. whiterose.ac.uk 1H NMR spectroscopy is a key technique for distinguishing between the E and Z isomers. The chemical shift of the vinylic proton is often diagnostic, with the proton in one isomer being more deshielded due to its proximity to the carbonyl group of the indanone ring. mdpi.com
Conformational Preferences and Intramolecular Interactions
The key rotational degrees of freedom are:
The bond between the indanone C3 and the phenyl group.
The bond between the exocyclic double bond and the furan ring.
The relative orientation of the phenyl group at C3 and the furylmethylene group at C2 will be a major determinant of the molecule's low-energy conformations. Steric hindrance between these two bulky groups will likely favor a conformation where they are positioned away from each other. In the trans diastereomer, this would be more readily achieved than in the cis diastereomer.
Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. rsc.org While there are no classic hydrogen bond donors in the parent molecule, in derivatives with hydroxyl or amino substituents, such interactions could become significant. For instance, a hydroxyl group on the phenyl or furan ring could potentially form a hydrogen bond with the carbonyl oxygen of the indanone, which would lock the molecule into a more rigid conformation. The possibility of weaker C-H···O interactions between the furan ring's C-H bonds and the indanone's carbonyl oxygen could also influence conformational preferences. Computational modeling is a valuable tool for predicting the most stable conformations and estimating the energy barriers for rotation around the single bonds.
Green Chemistry Approaches in Synthesis
Microwave-Assisted Synthesis of Indanones
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.com In the context of indanone synthesis, microwave irradiation has been effectively applied to key reaction steps, such as the Friedel-Crafts and Nazarov cyclization reactions. nih.govpreprints.orgpreprints.org
One notable application involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. nih.govresearchgate.net This method, catalyzed by metal triflates in ionic liquids, allows for the efficient formation of the indanone core under microwave irradiation. researchgate.netruc.dk The significant reduction in reaction time, from several hours to mere minutes, highlights the efficiency of this approach. preprints.org For instance, the synthesis of 1-indanone (B140024) derivatives, structurally related to the core of 2-(2-furylmethylene)-3-phenyl-1-indanone, has been achieved in significantly reduced timeframes. nih.govpreprints.org While conventional heating might require hours, microwave-assisted methods can complete the cyclization in as little as 20 minutes. nih.govpreprints.org
The synthesis of the this compound precursor, a chalcone (B49325), via a Claisen-Schmidt condensation can also be accelerated using microwave irradiation. This approach often results in higher yields and reduced formation of side products. scholarsresearchlibrary.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Indanone Synthesis The following table presents representative data for indanone synthesis, illustrating the advantages of microwave irradiation.
| Method | Catalyst/Reagent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Trifluoroacetic Acid (TFA) | 4 hours | Not specified | nih.gov |
| Microwave Irradiation | Trifluoroacetic Acid (TFA) | 20 minutes | Not specified | nih.gov |
| Conventional Heating | Lewis Acid (AlCl₃) | Several hours | 30-60 | preprints.org |
| Microwave Irradiation | Lewis Acid (AlCl₃), Solventless | 2 minutes | 30-60 | preprints.org |
| Microwave Irradiation | Metal Triflate in Ionic Liquid | 10 minutes | >80 | researchgate.net |
High-Intensity Ultrasound-Promoted Reactions
Sonochemistry, the application of high-intensity ultrasound to chemical reactions, provides another green alternative for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.gov
Ultrasound has been successfully used to promote Claisen-Schmidt condensations for the synthesis of chalcones, which are key intermediates for producing 2-arylidiene-1-indanones like this compound. nih.govresearchgate.net Studies have shown that ultrasound-assisted methods can significantly shorten reaction times from hours to minutes and improve yields compared to conventional stirring methods. nih.govnih.gov This technique is often carried out at ambient temperature, offering substantial energy savings. semanticscholar.org
For example, the synthesis of 2-benzylidene-1-indanone (B110557) derivatives has been achieved using an ultrasonic probe, which resulted in shorter reaction times and better yields than conventional approaches. nih.gov This method aligns with the principles of green chemistry by reducing energy consumption and minimizing waste. nih.gov
Table 2: Effect of Ultrasound on Chalcone Synthesis Time and Yield This table showcases typical improvements observed in the Claisen-Schmidt condensation when using ultrasound irradiation.
| Reactants | Method | Reaction Time | Yield (%) | Reference |
| Aromatic Aldehyde + Aromatic Ketone | Conventional Stirring | 6-12 hours | 70-85 | nih.gov |
| Aromatic Aldehyde + Aromatic Ketone | Ultrasound Irradiation | 5-20 minutes | 50-98 | nih.gov |
| 4-Methyl Acetophenone + Benzaldehyde Derivatives | Conventional Stirring | Not specified | Lower | ekb.eg |
| 4-Methyl Acetophenone + Benzaldehyde Derivatives | Ultrasound Irradiation | Not specified | 76.7-90.4 | ekb.eg |
Solvent-Free and Reduced-Solvent Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Solvent-free, or solid-state, reactions offer a significant improvement in this regard.
The Claisen-Schmidt condensation required to form the chalcone precursor of this compound can be effectively conducted under solvent-free conditions. wikipedia.org This is often achieved by grinding the reactants (an appropriate ketone and an aromatic aldehyde) with a solid base catalyst, such as sodium hydroxide (B78521), using a mortar and pestle. researchgate.netnih.gov This technique can lead to quantitative yields in a very short time, eliminating the need for solvent and simplifying the work-up procedure. nih.gov
In cases where a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent, and some ultrasound-promoted syntheses of related heterocyclic compounds have been successfully performed in water, avoiding harmful organic solvents entirely. nih.gov
Table 3: Solvent-Free Claisen-Schmidt Condensation Yields Data for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones under solvent-free conditions.
| Aldehyde | Ketone | Catalyst | Reaction Time | Yield (%) | Reference |
| Various Benzaldehydes | Cyclopentanone (B42830)/Cyclohexanone | Solid NaOH | 5 minutes | 96-98 | nih.gov |
| Substituted Benzaldehydes | 1-Indanone | Solid NaOH | Not specified | High | researchgate.net |
Use of Recyclable Catalysts (e.g., Metal Triflate in Ionic Liquids, Sodium Alginate)
The development of recyclable catalysts is crucial for sustainable chemical processes as it minimizes waste and reduces costs.
Metal Triflates in Ionic Liquids: Metal triflates are water-tolerant Lewis acids that have proven to be effective catalysts for Friedel-Crafts reactions to form the indanone ring. beilstein-journals.orgacs.org When used in conjunction with ionic liquids (ILs) as the reaction medium, the catalytic system can be easily recovered and reused multiple times without a significant loss of activity. nih.govresearchgate.netbeilstein-journals.org This is particularly effective in microwave-assisted syntheses, where the ionic liquid's ability to absorb microwave radiation contributes to the reaction's efficiency. researchgate.netruc.dk The reusability of both the catalyst and the ionic liquid makes this a highly sustainable option. nih.govbeilstein-journals.org
Sodium Alginate: Sodium alginate, a naturally occurring biopolymer, has been identified as an efficient, reusable, and biodegradable catalyst for organic synthesis. researchgate.net It can act as a heterogeneous organocatalyst for the Claisen-Schmidt condensation to produce chalcones. researchgate.net The reaction can be carried out under mild, neutral conditions at room temperature. researchgate.net The catalyst can be easily separated from the reaction mixture by simple filtration and can be reused for several cycles, making it an environmentally friendly and economical choice. researchgate.netnih.gov
Table 4: Catalyst Reusability in Green Synthesis
| Catalyst System | Reaction | Number of Cycles | Final Yield/Efficiency | Reference |
| Metal Triflate in Ionic Liquid | Friedel-Crafts Acylation | Several | No significant loss of performance | researchgate.net |
| Sodium Alginate | Claisen-Schmidt Condensation | Up to 5 | Maintained high yield | researchgate.net |
Design of Sustainable Synthetic Routes to Indanone Scaffolds
Designing sustainable synthetic routes for indanone scaffolds, including this compound, involves a holistic approach that incorporates the principles of green chemistry from the outset. This includes selecting starting materials from renewable sources, maximizing atom economy, and minimizing the number of synthetic steps.
A sustainable route to the indanone core can involve a metal-free intramolecular hydroacylation of 2-vinylbenzaldehydes, using an environmentally benign organocatalyst like L-proline. rsc.org Other modern approaches focus on photocatalytic radical cascade cyclizations, which can be performed under mild, environmentally friendly conditions to construct the indanone skeleton. acs.org These methods often proceed with high efficiency and reduce the reliance on harsh reagents and high temperatures. rsc.orgacs.org
A solvent-free or ultrasound-assisted Claisen-Schmidt condensation of 3-phenyl-1-indanone (B102786) and 2-furaldehyde using a recyclable catalyst like sodium alginate.
The initial synthesis of the 3-phenyl-1-indanone scaffold itself via a microwave-assisted Friedel-Crafts cyclization using a recyclable metal triflate in an ionic liquid.
By integrating these methodologies, the environmental impact of synthesizing complex molecules like this compound can be significantly reduced.
Role As Synthetic Intermediate and Precursor for Complex Molecular Architectures
Precursor in the Synthesis of Substituted Indane Frameworks
The 2-(2-Furylmethylene)-3-phenyl-1-indanone molecule serves as an excellent starting material for the synthesis of a variety of substituted indane frameworks. The exocyclic double bond is particularly susceptible to reduction reactions, which can be achieved with high stereoselectivity. Catalytic hydrogenation, for instance, can lead to the formation of 2-(2-furylmethyl)-3-phenyl-1-indanone, introducing two new stereocenters. The choice of catalyst and reaction conditions can influence the diastereoselectivity of this transformation, affording access to specific stereoisomers of the substituted indane product.
Furthermore, the carbonyl group of the indanone core can be targeted for various modifications. Reduction of the ketone to a secondary alcohol, followed by dehydration, can introduce an endocyclic double bond, leading to indene (B144670) derivatives. Alternatively, reaction with organometallic reagents, such as Grignard or organolithium reagents, allows for the introduction of a wide range of substituents at the 1-position of the indane ring. These transformations highlight the utility of this compound as a versatile precursor for generating a library of structurally diverse substituted indanes, which are important scaffolds in medicinal chemistry. beilstein-journals.orgnih.gov
Building Block for Polyaromatic Hydrocarbons (PAHs) via Indanone Intermediates
The furan (B31954) ring within this compound presents a unique opportunity for its use as a diene in Diels-Alder reactions, a powerful tool for the construction of cyclic systems. nih.gov This cycloaddition reaction, when followed by subsequent aromatization steps, provides a synthetic route to polyaromatic hydrocarbons. For example, reaction with a suitable dienophile, such as dimethyl acetylenedicarboxylate, would yield a bicyclic adduct. Subsequent dehydration and dehydrogenation of this intermediate could lead to the formation of a substituted naphthalene (B1677914) system fused to the indanone framework.
This strategy allows for the regioselective construction of complex aromatic systems that might be challenging to synthesize through other methods. The phenyl and furyl substituents on the indanone core can be further modified to introduce additional functionality into the final PAH product, making this compound a valuable building block for the synthesis of novel and complex aromatic architectures. General methodologies for the synthesis of PAHs from 1-indanone (B140024) intermediates have been proposed, underscoring the potential of this specific derivative in this area of synthetic chemistry. nih.gov
Intermediate in the Synthesis of Natural Product Analogs
The indanone scaffold is a common structural motif found in numerous biologically active natural products. The ability to functionalize this compound at multiple positions makes it an attractive intermediate for the synthesis of analogs of these natural products. By modifying the furan ring, the phenyl group, or the indanone core, chemists can systematically explore the structure-activity relationships of these natural products.
For instance, the furan ring can be opened or transformed into other heterocyclic systems, while the phenyl group can be substituted with various electron-donating or electron-withdrawing groups. The indanone moiety itself can undergo ring expansion or contraction to generate different carbocyclic frameworks. This synthetic flexibility allows for the creation of a wide array of natural product analogs with potentially improved biological activity or pharmacokinetic properties. The synthesis of various biologically active compounds often relies on versatile intermediates like 1-indanone derivatives. beilstein-journals.orgnih.gov
Scaffold for Further Chemical Derivatization and Functionalization
Beyond its role as a precursor, this compound is an excellent scaffold for further chemical derivatization and functionalization. The presence of multiple reactive sites allows for a wide range of chemical transformations to be performed on the molecule.
The active methylene (B1212753) group at the 2-position of the indanone can be deprotonated to form an enolate, which can then participate in various alkylation, acylation, and condensation reactions. The carbonyl group can be converted into a variety of other functional groups, such as oximes, hydrazones, and thioketones. The aromatic rings (both the phenyl and the benzene (B151609) ring of the indanone) can undergo electrophilic substitution reactions, allowing for the introduction of substituents such as nitro, halogen, and alkyl groups.
This rich chemistry enables the synthesis of a diverse library of compounds based on the this compound scaffold. These derivatives can then be screened for a variety of biological activities, highlighting the potential of this compound as a starting point for drug discovery programs.
Advanced Material Science and Optical Applications
Exploration in Organic Electronics (e.g., Electron Acceptors)
The development of non-fullerene acceptors is a critical area of research in organic solar cells (OSCs) to overcome the limitations of traditional fullerene derivatives, such as weak absorption in the visible spectrum. rsc.org The 1-indanone (B140024) scaffold is a key component in constructing these novel electron acceptors. For instance, a small molecule acceptor based on indacenodithiophene and 1,1-dicyanomethylene-3-indanone has been synthesized and demonstrated effectiveness in solution-processed organic solar cells, achieving a notable power conversion efficiency. rsc.orgrsc.orgfao.org
In these acceptor-donor-acceptor (A-D-A) type molecules, the indanone derivative typically serves as the electron-withdrawing end-group. researchgate.net The nearly flat plane of the indanone moiety contributes to favorable molecular packing and electron transport. rsc.org Modifications to the indanone end-caps, such as introducing aryl substituents, have been shown to be a promising strategy for fine-tuning the electronic properties and performance of these small molecular acceptors. researchgate.net While direct studies on 2-(2-Furylmethylene)-3-phenyl-1-indanone as an electron acceptor are not extensively documented, the proven success of other indanone derivatives highlights the potential of its core structure in the design of new materials for organic photovoltaics. researchgate.netchemistryviews.org
Applications in Photopolymerization
Derivatives of 2-benzylidene-1-indanone (B110557), which share the same core structure as this compound, are recognized for their photochemical reactivity and are explored as photoinitiators in polymerization processes. nih.gov These compounds, often referred to as chalcones, can act as versatile photoinitiators for various types of polymerization, including free radical, cationic, and thiol-ene polymerizations, upon exposure to visible light. rsc.orgresearchgate.netbohrium.com
The mechanism involves the molecule absorbing light, which promotes it to an excited state. In this state, it can generate reactive species, such as radicals, that initiate the polymerization chain reaction. nih.govresearchgate.net The efficiency of these photoinitiating systems can be enhanced by using them in two- or three-component systems with co-initiators like iodonium (B1229267) salts or amines. bohrium.com The extended π-conjugated system and the presence of a carbonyl group in the indanone structure are crucial for their light-absorbing properties. nih.gov The ability to initiate polymerization using visible light sources like LEDs is a significant advantage, offering lower energy consumption and safer operating conditions. bohrium.combohrium.com Research on bis-chalcone structures has also shown that increasing the molecular weight can reduce migratability within the final polymer network, an important factor for material stability. nih.gov
Potential in Optical Sensing and Non-Linear Optical (NLO) Materials
The unique electronic and structural characteristics of indanone derivatives make them highly suitable for applications in optical technologies. Their conjugated systems give rise to interesting photophysical behaviors and significant nonlinear optical responses.
Photophysical Property Investigations (Absorption, Fluorescence, Phosphorescence)
The photophysical properties of indanone derivatives are intrinsically linked to their molecular structure. nih.gov The extended conjugation in compounds like this compound allows for the absorption of light in the UV-visible range. researchgate.net Studies on related 1-indanone compounds show that their spectral properties are sensitive to the surrounding environment, such as the polarity of the solvent. nih.govresearchgate.net
Investigations into similar molecular structures, such as furanone and anthracene (B1667546) derivatives, reveal that factors like solvent polarity can cause a noticeable shift in the emission spectra (solvatochromism). researchgate.netmdpi.com This sensitivity suggests potential applications in optical sensing. The absorption and emission characteristics can be rationalized and further studied using theoretical methods like Density Functional Theory (DFT). nih.gov While specific fluorescence and phosphorescence data for this compound are not widely published, the general class of indanone-based chalcones and related heterocyclic compounds are known to be fluorescent, a property essential for their use as dyes and optical probes. nih.govresearchgate.net
| Property | Observation | Controlling Factors | Potential Application |
|---|---|---|---|
| Absorption | UV-Visible Range | π-Conjugation Length, Substituents | Photosensitizers, Photoinitiators |
| Fluorescence | Often observed in the visible spectrum | Molecular Rigidity, Solvent Polarity | Optical Probes, Dyes, OLEDs |
| Solvatochromism | Shift in emission spectra with solvent polarity | Change in dipole moment upon excitation | Environmental Sensors |
Second-Order and Third-Order Nonlinear Optical Properties (Theoretical and Experimental Investigations)
Indanone-based compounds are considered promising candidates for nonlinear optical (NLO) materials due to their potential for large hyperpolarizabilities. nih.govresearchgate.net NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, a property crucial for applications in photonics and optoelectronics.
Theoretical studies, often employing DFT, are used to predict the NLO response of these molecules. nih.govnih.gov These calculations can determine key NLO parameters like the first hyperpolarizability (β), which relates to second-order effects, and the third-order nonlinear optical susceptibility (χ³). nih.govresearchgate.net For a molecule to exhibit second-order NLO properties, it must have a non-centrosymmetric structure. rsc.org The donor-π-acceptor (D-π-A) architecture inherent in many indanone derivatives facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating a strong NLO response. nih.govajrconline.org
Experimental techniques like the Z-scan method are used to measure the third-order NLO properties, such as the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). researchgate.netresearchgate.net Studies on various chalcone (B49325) and indanone derivatives have confirmed their significant third-order NLO response, with χ³ values reported in the order of 10⁻⁶ esu for some compounds. researchgate.netresearchgate.net These findings suggest that this compound, with its conjugated structure, is a strong candidate for further NLO investigations. nih.govresearchgate.net
| NLO Order | Key Parameter | Typical Findings | Underlying Mechanism |
|---|---|---|---|
| Second-Order | First Hyperpolarizability (β) | High values predicted by DFT for D-π-A structures. nih.gov | Intramolecular Charge Transfer (ICT). nih.gov |
| Third-Order | Susceptibility (χ³), Refractive Index (n₂), Absorption (β) | Experimentally measured using Z-scan; χ³ in the order of 10⁻⁶ esu. researchgate.net | Delocalization of π-electrons across the conjugated system. |
Role as Ligands in Catalysis (e.g., Olefinic Polymerization)
The design of ligands is a critical aspect of developing transition metal catalysts for various chemical transformations, including olefin polymerization. numberanalytics.com Ligands influence the steric and electronic environment around the metal center, which in turn controls the catalyst's activity, selectivity, and the properties of the resulting polymer. numberanalytics.comresearchgate.net
While the direct application of this compound as a ligand in olefin polymerization is not extensively documented, derivatives of 1-indanone and 1,3-indandione (B147059) have been successfully developed as ligands for other applications, such as binding to biological targets. nih.govnih.gov Tridentate ligands, which have three coordination sites, are particularly effective in stabilizing various metal oxidation states and can offer precise control over polymerization processes. rsc.org The carbonyl and furan (B31954) oxygen atoms in this compound could potentially act as coordination sites for a metal center, suggesting that it or its derivatives could be explored for the development of novel catalysts.
Investigation as Discotic Liquid Crystals
Discotic liquid crystals (DLCs) are a class of materials typically composed of flat, disc-shaped molecules that can self-assemble into ordered columnar structures. researchgate.net These columns can exhibit one-dimensional charge mobility, making DLCs interesting for applications in molecular electronics like organic field-effect transistors and sensors. uea.ac.uk
The core of most DLCs is a large aromatic system, such as triphenylene, which promotes the necessary π-π stacking for columnar assembly. researchgate.netuea.ac.ukrsc.org While the indanone core itself is not a classic discotic mesogen, research has shown that unconventional small molecules, including some indene (B144670) derivatives, can form columnar mesophases without the typical long, flexible peripheral chains. nih.gov In these cases, polarizable atoms and polar groups can mediate the interactions between the rigid columns. nih.gov The alignment of these columnar structures is a significant challenge but is crucial for optimizing their electronic properties. uea.ac.ukrsc.orgrsc.org There is no direct evidence to suggest that this compound forms a discotic liquid crystal phase; its molecular shape is not conventionally disc-like. However, the study of unconventional mesogens continues to be an active area of research. nih.gov
Q & A
Q. How do crystallographic data inform supramolecular interactions in solid-state studies?
- Answer: Hirshfeld surface analysis reveals dominant C–H···O interactions between the furyl oxygen and adjacent indanone carbonyl groups. Packing diagrams (Mercury software) show π-stacking distances of 3.5–3.8 Å, influencing mechanical stability in crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
